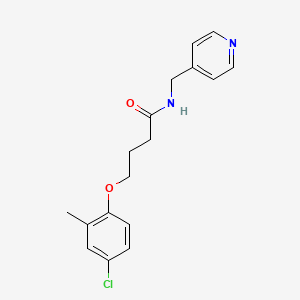![molecular formula C17H18BrN3O3 B11598098 N'-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide](/img/structure/B11598098.png)
N'-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an acetyl group, and a pyridine carboximidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide typically involves multiple steps:
Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to yield 2-bromo-4-(propan-2-yl)phenol.
Acetylation: The brominated phenol is then acetylated using acetic anhydride and a catalyst like pyridine to form 2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl chloride.
Coupling Reaction: The acetyl chloride derivative is reacted with pyridine-4-carboximidamide in the presence of a base such as triethylamine to yield the final product, N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboximidamide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Hydrolysis: Phenol and carboximidamide derivatives.
Aplicaciones Científicas De Investigación
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N’-({2-[2-chloro-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
- N’-({2-[2-fluoro-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
- N’-({2-[2-iodo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide
Uniqueness
N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness can make it more suitable for specific applications compared to its chloro, fluoro, or iodo analogs.
Propiedades
Fórmula molecular |
C17H18BrN3O3 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C17H18BrN3O3/c1-11(2)13-3-4-15(14(18)9-13)23-10-16(22)24-21-17(19)12-5-7-20-8-6-12/h3-9,11H,10H2,1-2H3,(H2,19,21) |
Clave InChI |
ZOHBCHSCMQZWJL-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598025.png)

![N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide](/img/structure/B11598037.png)
![(4E)-2-(4-methoxyphenyl)-4-[(3-methoxyphenyl)imino]-4H-chromen-6-ol](/img/structure/B11598048.png)
![4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11598056.png)
![N-(3-bromophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B11598060.png)
![2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11598068.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598080.png)
![9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11598085.png)
![ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11598092.png)
![4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid](/img/structure/B11598105.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B11598112.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598114.png)
![(6Z)-6-(2-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598117.png)
